molecular formula C14H16FN5O B6437749 5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2549013-76-3

5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B6437749
CAS No.: 2549013-76-3
M. Wt: 289.31 g/mol
InChI Key: KUNLVDSXURBJSA-UHFFFAOYSA-N
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Description

5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring, a piperidine ring attached to the 4th position, and a pyrazin-2-yloxy group linked to the piperidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the pyrazin-2-yloxy group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ether linkage in the pyrazin-2-yloxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets involved in various diseases. The fluorine atom enhances metabolic stability and bioavailability, which are critical parameters in drug design.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. The incorporation of the piperidine and pyrazine moieties in this compound may enhance its ability to inhibit tumor growth by targeting specific kinases or receptors involved in cancer proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic action.

Neuropharmacological Effects

The piperidine component is known for its central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests that 5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine could be a candidate for treating disorders such as depression or anxiety.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the pyrimidine ring and modifications to the piperidine or pyrazine groups can significantly influence biological activity.

Substituent Effect on Activity
Fluorine at position 5Increases lipophilicity and metabolic stability
Pyrazinyl groupEnhances interaction with target proteins
Piperidinyl groupPotentially increases CNS penetration and receptor binding

Case Study: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound showed significant inhibition of tumor cell lines through apoptosis induction mechanisms. The study highlighted the importance of the piperidine ring in enhancing cytotoxicity against various cancer cell lines.

Case Study: CNS Activity

In a neuropharmacological assessment, compounds structurally similar to this compound exhibited promising results in modulating serotonin levels, indicating potential applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of specific signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can be compared with other similar compounds, such as:

    4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine: This compound lacks the fluorine atom at the 5th position, which may result in different biological activity and chemical reactivity.

    5-chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical properties and interactions with biological targets.

    5-fluoro-4-{4-[(pyridin-2-yloxy)methyl]piperidin-1-yl}pyrimidine: This compound has a pyridin-2-yloxy group instead of a pyrazin-2-yloxy group, which may influence its biological activity and chemical behavior.

Biological Activity

5-Fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H22FN5OC_{18}H_{22}FN_5O. Its structure includes a pyrimidine core substituted with a fluorine atom and a piperidine moiety linked through a pyrazinyl ether. This structural configuration is significant for its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism often involves the modulation of protein kinase activity, which is critical in regulating cellular processes such as growth and apoptosis .

Neurological Effects

In the neurological context, compounds with a similar piperidine structure have been evaluated for their potential as atypical antipsychotics. A study highlighted a related compound's ability to reverse cataleptic effects induced by neuroleptic agents without causing significant extrapyramidal side effects . This suggests that this compound may have therapeutic potential in treating psychiatric disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in critical signaling pathways. For example, it may inhibit certain kinases that play roles in tumor growth and metastasis. Additionally, its structural features allow it to cross the blood-brain barrier, potentially making it effective for central nervous system targets.

In Vitro Studies

  • Anticancer Efficacy : In vitro tests demonstrated that derivatives of pyrimidine significantly inhibited the proliferation of cancer cells. For example, compounds were found to reduce migration and invasion capabilities of A431 cells by targeting specific signaling pathways .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties associated with pyrimidine derivatives, indicating a broader spectrum of biological activity beyond anticancer effects .

In Vivo Studies

Research on similar compounds has shown efficacy in animal models for both anticancer and neuroprotective effects. For instance, animal studies indicated reduced tumor size and improved behavioral outcomes in models treated with related piperidine-pyrimidine compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargeted Cells/OrganismsReference
Compound AAnticancerA431 Vulvar Carcinoma
Compound BAntimicrobialAgaricus bisporus
Compound CNeurologicalRat Model

Properties

IUPAC Name

5-fluoro-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c15-12-7-17-10-19-14(12)20-5-1-11(2-6-20)9-21-13-8-16-3-4-18-13/h3-4,7-8,10-11H,1-2,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNLVDSXURBJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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